
(2-Amino-4-bromo-5-fluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-4-bromo-5-fluorophenyl)methanol is an aromatic compound with a unique structure that includes amino, bromo, and fluoro substituents on a phenyl ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-bromo-5-fluorophenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an appropriate phenyl precursor, followed by the introduction of the amino and methanol groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-4-bromo-5-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(2-Amino-4-bromo-5-fluorophenyl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which (2-Amino-4-bromo-5-fluorophenyl)methanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-5-fluorophenyl)methanol
- (2-Amino-4-bromo-5-fluorophenyl)ethanol
- (2-Amino-4-chloro-5-fluorophenyl)methanol
Uniqueness
(2-Amino-4-bromo-5-fluorophenyl)methanol is unique due to the specific combination of substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both bromo and fluoro groups, along with an amino group, allows for versatile chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C7H7BrFNO |
|---|---|
Molekulargewicht |
220.04 g/mol |
IUPAC-Name |
(2-amino-4-bromo-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3,10H2 |
InChI-Schlüssel |
YFCFFDFBFJWQSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Br)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12308401.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B12308409.png)
![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)
![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)

![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
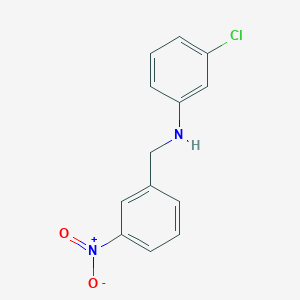
![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
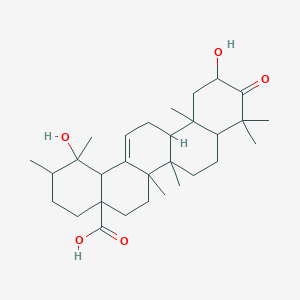
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
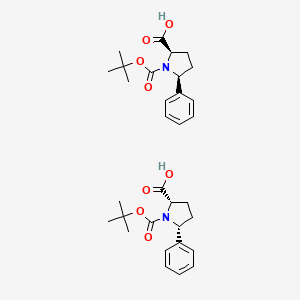
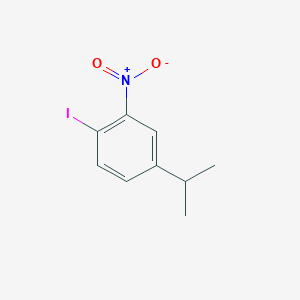
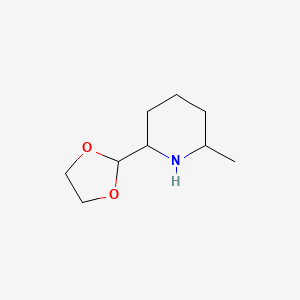
![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
